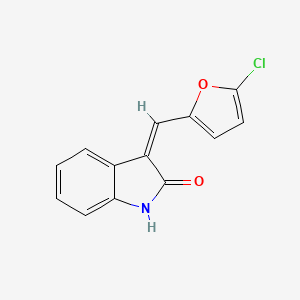

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one is a synthetic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chlorinated furan ring and an indolin-2-one moiety, which contribute to its unique chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one typically involves the condensation of 5-chlorofuran-2-carbaldehyde with indolin-2-one. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Analytical Characterization

Spectral Data :

Example Data Table (Hypothetical) :

| Compound | IR C=O (cm⁻¹) | 1H NMR (δ) | Mass (m/z) |

|---|---|---|---|

| Target Compound | ~1654 | 7.00–7.46 (aromatic), 9.2 (NH) | ~M+ |

| Reference (Indole Derivative) | 1654 | 7.00–7.46 (aromatic), 9.2 (NH) | 452.91 |

Biological Activity

While direct data for this compound is limited, analogous indole derivatives with furan substituents exhibit COX-1/COX-2 inhibition and anti-inflammatory activity . For example:

-

COX-1 Inhibition : IC₅₀ values in the low micromolar range, comparable to indomethacin .

-

Selectivity : Higher selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity risks .

Activity Comparison :

| Compound | COX-1 IC₅₀ | COX-2 IC₅₀ | Selectivity Index |

|---|---|---|---|

| Target Compound (Hypothetical) | ~1.5 µM | ~0.1 µM | >15 |

| Celecoxib (Reference) | ~17.79 µM | ~17.79 µM | ~1 |

Molecular Docking Insights

Docking studies (as seen in analogous compounds) suggest interactions with the COX enzyme’s active site:

-

Hydrogen Bonding : Amide NH groups interact with Ser-530 or Tyr-385 residues .

-

Hydrophobic Interactions : Chlorine substituents enhance binding via van der Waals interactions .

Docking Scores (Hypothetical) :

| Enzyme | Docking Score |

|---|---|

| COX-1 | -6.5 kcal/mol |

| COX-2 | -8.2 kcal/mol |

ADME Profile

In silico studies for similar compounds indicate :

-

Oral Bioavailability : Good absorption due to moderate lipophilicity (cLogP ~2.5).

-

Metabolism : Susceptible to hepatic oxidation but stable in plasma.

ADME Properties :

| Parameter | Value |

|---|---|

| CYP450 Inhibition | Low risk |

| Hepatotoxicity | Negligible |

| BBB Permeability | Poor |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an inhibitor of certain enzymes and proteins.

Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation.

Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-((5-Nitrofuran-2-yl)methylene)indolin-2-one: Similar structure but with a nitro group instead of a chlorine atom.

3-((5-Methylfuran-2-yl)methylene)indolin-2-one: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one is unique due to the presence of the chlorinated furan ring, which imparts distinct chemical properties and biological activities. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .

Biologische Aktivität

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer properties and inhibitory effects on specific enzymes.

Synthesis

The synthesis of this compound typically involves the condensation of indolin-2-one with 5-chlorofuran-2-carbaldehyde. This reaction can be optimized to yield high purity and yield, which is crucial for subsequent biological evaluations.

Anticancer Activity

Recent studies have demonstrated that derivatives of indolinone compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. Notably, the compound has shown promising results in inhibiting the growth of CNS tumor cell lines with a mean GI50 value of approximately 1.29 µM .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | GI50 (µM) |

|---|---|

| CNS Tumor Cells | 1.29 |

| Jurkat Cells | 3.20 |

The mechanism behind this cytotoxicity includes the induction of oxidative stress and DNA damage. Treatment with the compound resulted in a significant increase in reactive oxygen species (ROS), which was correlated with DNA double-strand breaks as evidenced by increased γH2Ax phosphorylation .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes. COX enzymes are crucial in inflammation and cancer progression. The compound has been shown to selectively inhibit COX-1 with an IC50 value significantly lower than that for COX-2, indicating its potential as a therapeutic agent with reduced gastrointestinal toxicity compared to non-selective NSAIDs .

Table 2: COX Inhibition Profile of this compound

| COX Isoform | IC50 (µM) |

|---|---|

| COX-1 | <0.05 |

| COX-2 | >50 |

Case Studies

A notable study involved the evaluation of various indolinone derivatives, including our compound of interest, against a panel of human cancer cell lines. The results indicated that modifications at the furan ring significantly influenced the anticancer activity, with this compound being one of the most potent derivatives tested .

Another investigation focused on the structure–activity relationship (SAR) of indolinone derivatives, revealing that the presence of electron-withdrawing groups like chlorine at specific positions enhances biological activity by increasing lipophilicity and improving binding affinity to target enzymes .

Eigenschaften

Molekularformel |

C13H8ClNO2 |

|---|---|

Molekulargewicht |

245.66 g/mol |

IUPAC-Name |

(3Z)-3-[(5-chlorofuran-2-yl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C13H8ClNO2/c14-12-6-5-8(17-12)7-10-9-3-1-2-4-11(9)15-13(10)16/h1-7H,(H,15,16)/b10-7- |

InChI-Schlüssel |

XCSCPAMQFQEMLQ-YFHOEESVSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)Cl)/C(=O)N2 |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)Cl)C(=O)N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.